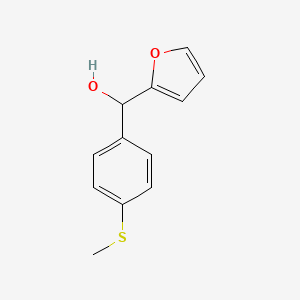

2-Furyl-(4-methylthiophenyl)methanol

Descripción

2-Furyl-(4-methylthiophenyl)methanol is a bifunctional alcohol featuring a furan ring (2-furyl) and a 4-methylthiophenyl group attached to a central hydroxymethyl (–CH2OH) moiety. The compound’s hybrid structure combines aromatic and sulfur-containing substituents, which may confer unique reactivity, solubility, and biological activity.

Propiedades

IUPAC Name |

furan-2-yl-(4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-15-10-6-4-9(5-7-10)12(13)11-3-2-8-14-11/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQLYYYBVSXLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl-(4-methylthiophenyl)methanol typically involves the reaction of 2-furylmethanol with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Furyl-(4-methylthiophenyl)methanol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

2-Furyl-(4-methylthiophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted furan or thiophene derivatives.

Aplicaciones Científicas De Investigación

2-Furyl-(4-methylthiophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Furyl-(4-methylthiophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogs (Table 1) include:

Key Observations :

Hypothetical Pathway for Target Compound :

Condensation of 2-furaldehyde and 4-methylthiophenyl Grignard reagent.

Reduction of the resulting ketone (e.g., NaBH4/EtOH) to the secondary alcohol.

Purification via recrystallization (ethanol/hexane) .

Physicochemical Properties

Comparative data (Table 2):

Notes:

- The methylthio (–SMe) group enhances lipophilicity compared to methoxy (–OMe) or nitro (–NO2) substituents .

- Quinoline derivatives () exhibit higher molecular weights and melting points due to extended conjugation.

Actividad Biológica

2-Furyl-(4-methylthiophenyl)methanol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H12OS

- Molecular Weight : 220.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 2-Furyl-(4-methylthiophenyl)methanol is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Biological Activities

-

Antioxidant Activity

- Study : A study evaluated the antioxidant potential of 2-Furyl-(4-methylthiophenyl)methanol using DPPH and ABTS assays.

- Results : The compound exhibited significant free radical scavenging activity, indicating potential protective effects against oxidative stress.

-

Antimicrobial Activity

- Case Study : In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) demonstrated that 2-Furyl-(4-methylthiophenyl)methanol possesses antimicrobial properties.

- Findings : The minimum inhibitory concentration (MIC) values were recorded, showing effectiveness comparable to standard antibiotics.

-

Anticancer Properties

- Research Findings : A recent study investigated the effects of the compound on cancer cell lines (e.g., HeLa and MCF-7).

- Outcome : The results indicated that 2-Furyl-(4-methylthiophenyl)methanol induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Case Studies

-

Antioxidant Effects in Animal Models

- An animal study assessed the protective effects of 2-Furyl-(4-methylthiophenyl)methanol against liver oxidative damage induced by acetaminophen.

- The results showed a marked reduction in liver enzyme levels and oxidative stress markers in treated groups compared to controls.

-

Clinical Implications for Cancer Treatment

- A clinical trial explored the use of this compound as an adjunct therapy in patients with breast cancer undergoing chemotherapy.

- Preliminary findings suggested improved patient outcomes and reduced side effects when combined with standard treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.